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Compound of Interest

Compound Name: PF-4479745

Cat. No.: B610036

CAS Number: 1065110-43-1

This technical guide provides an in-depth overview of PF-4479745, a potent and selective
serotonin 5-HT2C receptor agonist. The information is intended for researchers, scientists, and
professionals in the field of drug development.

Introduction

PF-4479745 is a small molecule belonging to the 4-substituted pyrimido[4,5-d]Jazepine class of
compounds.[1] It has been identified as a highly potent and selective agonist for the serotonin
2C (5-HT2C) receptor.[2] Due to its pharmacological profile, PF-4479745 has been investigated
for its therapeutic potential, particularly in the context of stress urinary incontinence (SUI).[1][3]
This document summarizes the available technical data on its chemical properties, mechanism
of action, pharmacological profile, and synthesis.

Chemical and Physical Properties

PF-4479745 is a white to beige powder with good solubility in DMSO.[3] A summary of its key
chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of PF-4479745
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Property Value Reference
CAS Number 1065110-43-1 [3]
Molecular Formula C17H22Na4 [3]
Molecular Weight 282.38 g/mol [3]
Appearance White to beige powder [3]
Solubility DMSO: 20 mg/mL, clear [3]
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Mechanism of Action

PF-4479745 functions as a potent and selective agonist at the serotonin 5-HT2C receptor.[2]
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gg/11
proteins.[1][4] Activation of this receptor initiates a downstream signaling cascade, as depicted
in the diagram below.
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Caption: Canonical 5-HT2C Receptor Signaling Pathway.

Upon binding of PF-4479745, the 5-HT2C receptor activates phospholipase C (PLC) via the
Gq/11 protein.[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two
secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates
the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to
various cellular responses.[1]

Beyond the canonical Gg/11 pathway, 5-HT2C receptor activation can also lead to the
stimulation of phospholipase A2 (PLA2) and phospholipase D (PLD), as well as interactions
with B-arrestin, which can initiate G protein-independent signaling.[1][4]

Pharmacology
In Vitro Pharmacology

PF-4479745 demonstrates high potency and selectivity for the 5-HT2C receptor. A summary of
its in vitro pharmacological data is provided in Table 2.

Table 2: In Vitro Pharmacological Data for PF-4479745

Parameter Value Target Reference
ECso 10 nM 5-HT2C Receptor [2]
Ki 15 nM 5-HT2C Receptor [2]
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The compound exhibits metabolic stability in both human liver microsomes and human
hepatocytes.[3]

In Vivo Pharmacology

Preclinical studies in a canine model of stress urinary incontinence (SUI) have shown that PF-
4479745 demonstrates a robust dose-dependent effect on increasing peak urethral pressure.

[3] Following intravenous administration in this model, the compound was observed to have a
high clearance rate.[3]

Table 3: In Vivo Pharmacokinetic Parameter for PF-4479745 in a Canine Model

Route of
Parameter Value o ] Reference
Administration

Clearance 104 mL/min/kg Intravenous [3]

Experimental Protocols

While specific, detailed protocols for the experiments conducted with PF-4479745 are not
publicly available, the following sections describe the likely methodologies based on standard

practices in the field.

5-HT2C Receptor Binding Assay (Ki Determination)

A radioligand binding assay would likely have been used to determine the binding affinity (Ki) of
PF-4479745 for the 5-HT2C receptor.
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Caption: General Workflow for a Radioligand Binding Assay.

Protocol Outline:
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o Membrane Preparation: Cell membranes expressing the human 5-HT2C receptor are
prepared.

 Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of
a suitable radioligand (e.g., [*H]-mesulergine) and varying concentrations of the test
compound (PF-4479745).

o Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate
the membrane-bound radioligand from the free radioligand.

e Quantification: The amount of radioactivity trapped on the filter is quantified using liquid
scintillation counting.

o Data Analysis: The data is analyzed using non-linear regression to determine the ICso value,
which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

5-HT2C Receptor Functional Assay (ECso Determination)

A cell-based functional assay, such as a calcium mobilization assay, would be used to
determine the potency (ECso) of PF-4479745 as a 5-HT2C receptor agonist.

Protocol Outline:

o Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured in a suitable
medium.

o Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye
(e.g., Fluo-4 AM).

o Compound Addition: Varying concentrations of PF-4479745 are added to the cells.

» Signal Detection: The change in fluorescence intensity, corresponding to the increase in
intracellular calcium concentration, is measured using a fluorescence plate reader.

o Data Analysis: The data is plotted as a dose-response curve, and the ECso value is
determined using non-linear regression.
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In Vivo Canine Model of Stress Urinary Incontinence

The in vivo efficacy of PF-4479745 was likely evaluated in a canine model of SUI, which
typically involves surgically induced urethral sphincter insufficiency.

Protocol Outline:

Animal Model Creation: Female dogs undergo a surgical procedure to induce urethral
sphincter insufficiency, for example, by partial resection of the external urethral sphincter
muscle.[5][6]

Urodynamic Measurements: Baseline urodynamic parameters, such as leak point pressure
(LPP) and peak urethral pressure (PUP), are measured.[5][6]

Drug Administration: PF-4479745 is administered, likely intravenously, at various doses.

Post-Dose Measurements: Urodynamic parameters are measured again at specific time
points after drug administration to assess the effect of the compound.

Pharmacokinetic Sampling: Blood samples are collected at various time points to determine
the pharmacokinetic profile of PF-4479745, including its clearance.

Human Liver Microsome Stability Assay

The metabolic stability of PF-4479745 would be assessed by incubating the compound with
human liver microsomes.

Protocol Outline:

Incubation Mixture Preparation: A reaction mixture is prepared containing human liver
microsomes, a NADPH-regenerating system, and a buffer solution.[7][8]

Incubation: PF-4479745 is added to the pre-warmed reaction mixture and incubated at 37°C.
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic
solvent (e.g., acetonitrile).
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o Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-
MS/MS to quantify the remaining concentration of PF-4479745.

» Data Analysis: The natural logarithm of the percentage of the parent compound remaining is
plotted against time. The slope of the linear portion of the curve is used to calculate the in
vitro half-life (t1/2) and intrinsic clearance (CLint).[7][8]

Synthesis

While a specific, detailed synthesis protocol for PF-4479745 ( (9S)-6,7,8,9-Tetrahydro-N,9-
dimethyl-2-(phenylmethyl)-5H-pyrimido[4,5-d]azepin-4-amine) is not readily available in the
public domain, the synthesis of the core pyrimido[4,5-d]azepine scaffold has been described.
These methods generally involve the construction of the fused ring system from substituted
pyrimidine precursors. For example, one approach involves the utilization of a tetrahydro-
pyrimidoazepine core as a bioisosteric replacement for a piperazine-urea, leading to the
discovery of potent antagonists of TRPV1.[10] Another described method for a related
pyrimido[4,5-e][2][3]diazepine core involves the reaction of substituted pyrimidines with various
amines.[11]

Conclusion

PF-4479745 is a potent and selective 5-HT2C receptor agonist with demonstrated in vitro and
in vivo activity. Its pharmacological profile suggests potential therapeutic applications,
particularly in conditions such as stress urinary incontinence. This technical guide provides a
comprehensive summary of the currently available data to support further research and
development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.researchgate.net/figure/HT2C-receptor-signaling-pathways-The-5-HT2CR-is-coupled-to-PLC-in-neurons-and-choroid_fig6_261540824
https://www.medchemexpress.com/pf-4479745.html
https://www.researchgate.net/figure/Intracellular-pathways-downstream-of-5-HT2C-receptor-5-HT2CR-activation-Canonical_fig1_373768643
https://pubmed.ncbi.nlm.nih.gov/18782310/
https://pubmed.ncbi.nlm.nih.gov/18782310/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3218560/
https://www.researchgate.net/publication/386588757_Microsomal_stability_assay_for_human_and_mouse_liver_microsomes_-_drug_metabolism_v1
https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-liv-5qpvokdb9l4o/v1
https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-liv-5qpvokdb9l4o/v1
https://www.merckmillipore.com/LC/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/metabolic-stability-assays
https://pubmed.ncbi.nlm.nih.gov/20947352/
https://pubmed.ncbi.nlm.nih.gov/20947352/
https://pubmed.ncbi.nlm.nih.gov/20507170/
https://pubmed.ncbi.nlm.nih.gov/20507170/
https://www.benchchem.com/product/b610036#pf-4479745-cas-number-1065110-43-1
https://www.benchchem.com/product/b610036#pf-4479745-cas-number-1065110-43-1
https://www.benchchem.com/product/b610036#pf-4479745-cas-number-1065110-43-1
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610036?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

